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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed methodology for the synthesis of 2-propionamidobenzoic
acid, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines

the N-acylation of anthranilic acid using propionyl chloride in the presence of a base. This

application note includes a comprehensive experimental protocol, a summary of quantitative

data, and a visual representation of the experimental workflow to ensure reproducibility and

ease of use for researchers in drug development and organic synthesis.

Introduction
N-acylated anthranilic acid derivatives are a significant class of compounds in medicinal

chemistry, often serving as precursors for the synthesis of various heterocyclic systems and

pharmacologically active molecules. The propionamido moiety can influence the

physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability,

which are critical parameters in drug design. The synthesis of 2-propionamidobenzoic acid
from the readily available and cost-effective starting material, anthranilic acid, is a fundamental

transformation. This protocol details a straightforward and efficient method for this conversion.
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The synthesis proceeds via the nucleophilic attack of the amino group of anthranilic acid on the

electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is

employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving

the equilibrium towards the product.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-
propionamidobenzoic acid.
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Parameter Value Reference

Reactants

Anthranilic Acid 1.0 eq [1]

Propionyl Chloride 1.2 eq [1]

Pyridine 2.0 eq [1]

Reaction Conditions

Solvent Dichloromethane (DCM) [1]

Temperature 0 °C to Room Temperature [1]

Reaction Time 2 hours [1]

Product Characterization

Appearance White to off-white solid [1]

Melting Point 148-150 °C [1]

Yield

Theoretical Yield
Calculated based on starting

material
[1]

Actual Yield ~85% [1]

Experimental Protocol
This protocol is adapted from established procedures for the acylation of anthranilic acid

derivatives.[1]

Materials:

Anthranilic acid

Propionyl chloride

Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Büchner funnel and flask

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq)

dropwise with stirring.

Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride

(1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 15-20

minutes.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for an additional 2 hours.

Workup:
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Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x

volume of organic layer), and finally with brine (1 x volume of organic layer).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Isolation of Product:

Filter the drying agent.

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Purification (if necessary): The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-
propionamidobenzoic acid as a white to off-white solid.

Experimental Workflow Diagram```dot
Characterization Data
Infrared (IR) Spectroscopy:

The IR spectrum of 2-propionamidobenzoic acid is expected to show characteristic

absorption bands for the following functional groups:

N-H stretch: ~3300 cm⁻¹ (amide)

C=O stretch (amide): ~1660 cm⁻¹

C=O stretch (carboxylic acid): ~1700 cm⁻¹

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.
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Amide N-H proton: A broad singlet, typically downfield.

Carboxylic acid O-H proton: A very broad singlet, which may be exchangeable with D₂O.

Propionyl group protons: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region (δ 1.0-2.5

ppm).

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Propionyl chloride is corrosive and lachrymatory; handle with care.

Pyridine is flammable and has a strong, unpleasant odor.

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-
propionamidobenzoic acid from anthranilic acid. The straightforward procedure, coupled with

the comprehensive data and visual workflow, should enable researchers to successfully

synthesize this important intermediate for their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b090662#synthesis-of-2-
propionamidobenzoic-acid-from-anthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b090662#synthesis-of-2-propionamidobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/product/b090662#synthesis-of-2-propionamidobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090662?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

